3-Bromo-2-methylbenzoyl chloride

regioselective synthesis cross-coupling medicinal chemistry building blocks

3-Bromo-2-methylbenzoyl chloride (CAS 21900-48-1) is a bifunctional aroyl chloride building block with the molecular formula C₈H₆BrClO and a molecular weight of 233.49 g/mol. It features an acyl chloride group for nucleophilic derivatization and a bromine substituent at the 3-position of a 2-methyl-substituted benzene ring, a substitution pattern that provides a distinct reactivity profile compared to other bromo-methylbenzoyl chloride regioisomers.

Molecular Formula C8H6BrClO
Molecular Weight 233.49 g/mol
CAS No. 21900-48-1
Cat. No. B1286585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methylbenzoyl chloride
CAS21900-48-1
Molecular FormulaC8H6BrClO
Molecular Weight233.49 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Br)C(=O)Cl
InChIInChI=1S/C8H6BrClO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3
InChIKeyJUNGKBUTMUFRGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-methylbenzoyl chloride (CAS 21900-48-1): Baseline Profile for Sourcing and Research Use


3-Bromo-2-methylbenzoyl chloride (CAS 21900-48-1) is a bifunctional aroyl chloride building block with the molecular formula C₈H₆BrClO and a molecular weight of 233.49 g/mol [1]. It features an acyl chloride group for nucleophilic derivatization and a bromine substituent at the 3-position of a 2-methyl-substituted benzene ring, a substitution pattern that provides a distinct reactivity profile compared to other bromo-methylbenzoyl chloride regioisomers . The compound is typically supplied as a clear to dark yellow liquid with a minimum purity specification of 95% and is intended exclusively for research and development use [1] .

Why 3-Bromo-2-methylbenzoyl chloride Cannot Be Interchanged with Other Bromo-Methylbenzoyl Chloride Regioisomers


In procurement for multi-step synthesis, the exact position of the bromine and methyl substituents relative to the acyl chloride determines the outcome of subsequent cross-coupling, nucleophilic aromatic substitution, or directed ortho-metalation steps. While 4-bromo-2-methylbenzoyl chloride (CAS 21900-45-8) and 3-bromo-4-methylbenzoyl chloride (CAS 21900-33-4) share the same molecular formula and molecular weight, their distinct substitution patterns lead to different steric and electronic environments that directly affect reaction yields and regioselectivity in downstream chemistry [1]. The 3-bromo-2-methyl substitution pattern is specifically cited as an intermediate in the production of pharmaceutically relevant compounds [1].

Quantitative Differentiation Evidence for 3-Bromo-2-methylbenzoyl chloride Relative to Closest Analogs


Regioisomeric Purity and Substitution Pattern: 3-Bromo-2-methyl vs 4-Bromo-2-methylbenzoyl chloride

The target compound and its closest regioisomer, 4-bromo-2-methylbenzoyl chloride (CAS 21900-45-8), are constitutional isomers that are both commercially available. The 3-bromo-2-methyl substitution places the bromine meta to the acyl chloride, whereas the 4-bromo-2-methyl isomer places it para. In electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, meta-substituted aryl bromides exhibit different oxidative addition rates and regioselectivity compared to para-substituted analogs. The synthesis of 3-bromobenzoyl halides specifically targets the meta-bromination with suppression of para-bromination, using bromine chloride at a controlled temperature range (>0 °C to ≤30 °C), to achieve the desired regioisomeric outcome [1]. The target compound is supplied with batch-specific analytical verification, including NMR and HPLC, by manufacturers such as Bidepharm (certifying 98% purity), ensuring the regioisomeric integrity required for reproducible downstream chemistry .

regioselective synthesis cross-coupling medicinal chemistry building blocks

Dual Reactivity Advantage: Acyl Chloride and Aryl Bromide Functionality in One Building Block

3-Bromo-2-methylbenzoyl chloride provides two orthogonal reactive centers: an acyl chloride for immediate amide/ester formation and an aryl bromide for subsequent metal-catalyzed cross-coupling. This dual reactivity eliminates the need for separate introduction of halogen handles, reducing step count and improving atom economy. In a study on TiCl₄-mediated amide and β-enaminone formation from aroyl chlorides, variously substituted benzoyl chlorides were reacted under two distinct protocols (Method A and Method B) to afford products with satisfactory yields; the methodology is applicable to substituted benzoyl chlorides including those bearing bromo and methyl groups [1]. In contrast, the non-brominated analog 2-methylbenzoyl chloride (o-toluoyl chloride, CAS 933-88-0) provides the acyl chloride reactivity but lacks the bromine handle for subsequent diversification, limiting its utility to a single synthetic transformation [2].

bifunctional building block orthogonal reactivity amide synthesis

Synthetic Provenance and Scalability: Established Route from 3-Bromo-2-methylbenzoic Acid

The synthesis of 3-bromo-2-methylbenzoyl chloride is well-established via reaction of 3-bromo-2-methylbenzoic acid (CAS 76006-33-2) with thionyl chloride. A reported preparative-scale procedure uses 200 g (0.93 mol) of the benzoic acid with 202 mL (2.79 mol) of SOCl₂ under reflux, yielding the product as a light brown oil after concentration . In the broader context of meta-bromobenzoyl halide production, the patent literature describes a method for meta-selective bromination of benzoyl halides using bromine chloride at controlled temperatures (>0 °C to ≤30 °C) to suppress the undesired para-isomer, a critical process for ensuring regioisomeric purity of the 3-bromo product [1]. The availability of both the precursor acid and the final acyl chloride from multiple suppliers supports reliable procurement for scale-up.

process chemistry scalable synthesis building block sourcing

Supplier-Specific Purity and Quality Assurance Metrics

Commercial suppliers provide differentiated purity and quality documentation for 3-bromo-2-methylbenzoyl chloride. Bidepharm supplies the compound at 98% purity with batch-specific analytical reports including NMR, HPLC, and GC . Fluorochem offers it at 97% purity . AKSci provides a 95% minimum purity specification with safety data sheet and certificate of analysis upon request . These purity tiers are comparable to or exceed those of its closest regioisomers; for example, 4-bromo-2-methylbenzoyl chloride is typically supplied at 95%+ . For procurement decisions, the higher certified purity of the 3-bromo isomer (98%) may reduce the need for additional purification before use in sensitive coupling reactions.

quality control purity specification sourcing comparison

Computed Physicochemical Properties: Lipophilicity and Topological Surface Area Differentiation

Computed properties from PubChem show that 3-bromo-2-methylbenzoyl chloride has an XLogP3-AA of 3.5 and a topological polar surface area (TPSA) of 17.1 Ų [1]. These parameters indicate moderate lipophilicity with low polar surface area, consistent with good membrane permeability potential for derived amide or ester products. In comparison, the non-brominated analog 2-methylbenzoyl chloride has a lower molecular weight (154.59 g/mol) and lower lipophilicity, which would alter the physicochemical profile of any derivative library. For medicinal chemistry programs aiming to optimize logP while retaining a synthetic handle, the bromo substituent provides both electronic tuning and a cross-coupling site [2].

drug-likeness physicochemical profiling lead optimization

Prioritized Application Scenarios for 3-Bromo-2-methylbenzoyl chloride in Research and Industrial Sourcing


Medicinal Chemistry Library Synthesis Requiring Late-Stage Diversification

For hit-to-lead programs, 3-bromo-2-methylbenzoyl chloride enables two-step sequential derivatization: initial amide or ester formation via the acyl chloride, followed by Pd-catalyzed cross-coupling at the aryl bromide position. This strategy is supported by the Leggio et al. (2018) protocol for amide formation from aroyl chlorides [1]. The bromine position (meta to carbonyl) provides a specific vector for SAR exploration that cannot be replicated by 4-bromo or non-brominated analogs.

Process Development and Scale-Up of meta-Substituted Benzoyl Intermediates

The meta-selective bromination process described in US6271417B1 provides a scalable route to 3-bromobenzoyl halides with suppression of the undesired para-isomer [2]. Sourcing 3-bromo-2-methylbenzoyl chloride with verified regioisomeric purity (98% by Bidepharm) ensures that process chemists can proceed with confidence in multi-kilogram campaigns without isomeric contamination.

Synthesis of α-2 Adrenoceptor Agonist and Other Bioactive Scaffold Intermediates

The 3-bromo-2-methylbenzoic acid scaffold is a documented precursor for α-2 adrenoceptor agonists and other biologically active compounds . The acyl chloride derivative serves as the activated form for direct incorporation of this pharmacophoric fragment into target molecules, offering a procurement advantage over the free acid by eliminating the need for in-situ activation.

Building Block Sourcing for Kinase Inhibitor and GPCR Modulator Programs

The dual reactivity (acyl chloride + aryl bromide) makes 3-bromo-2-methylbenzoyl chloride a strategic building block for synthesizing kinase inhibitors and GPCR modulators where a 2-methyl-3-substituted benzamide or benzoyl moiety is part of the pharmacophore. The computed physicochemical profile (XLogP 3.5, TPSA 17.1 Ų) supports incorporation into CNS-penetrant chemical space [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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